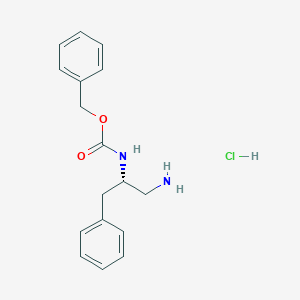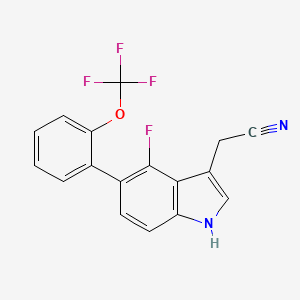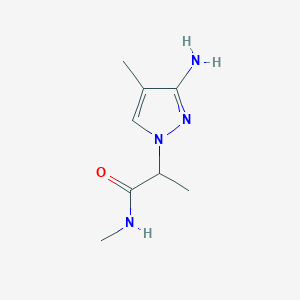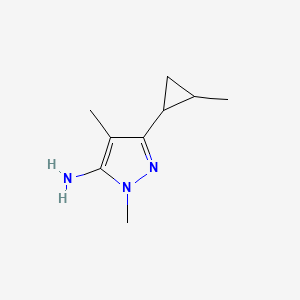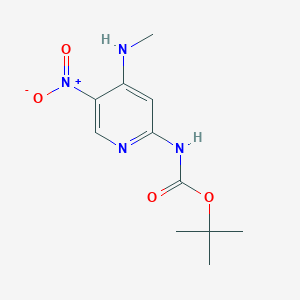
5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate is an organic compound that belongs to the class of amines It features a bromophenoxy group, a methoxyethyl group, and a trifluoroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Amine Formation: The intermediate is then reacted with a suitable amine, such as 2-methoxyethylamine, under controlled conditions to form the desired amine compound.
Trifluoroacetate Formation: Finally, the amine compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially leading to debromination.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
5-(2-Chlorophenoxy)-N-(2-methoxyethyl)pentan-1-amine: Similar structure but with a chlorine atom instead of bromine.
5-(2-Fluorophenoxy)-N-(2-methoxyethyl)pentan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-Bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine 2,2,2-trifluoroacetate may confer unique reactivity and properties compared to its chloro and fluoro analogs. The trifluoroacetate moiety also adds to its distinct characteristics, potentially affecting its solubility, stability, and interaction with biological targets.
特性
分子式 |
C16H23BrF3NO4 |
|---|---|
分子量 |
430.26 g/mol |
IUPAC名 |
5-(2-bromophenoxy)-N-(2-methoxyethyl)pentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H22BrNO2.C2HF3O2/c1-17-12-10-16-9-5-2-6-11-18-14-8-4-3-7-13(14)15;3-2(4,5)1(6)7/h3-4,7-8,16H,2,5-6,9-12H2,1H3;(H,6,7) |
InChIキー |
VMWKKUBHMBXOJJ-UHFFFAOYSA-N |
正規SMILES |
COCCNCCCCCOC1=CC=CC=C1Br.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
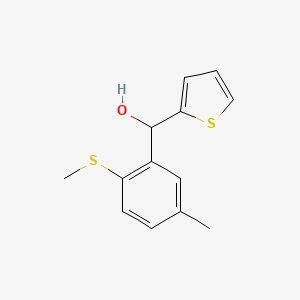

![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
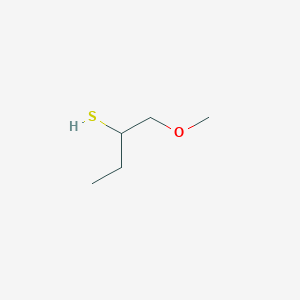
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
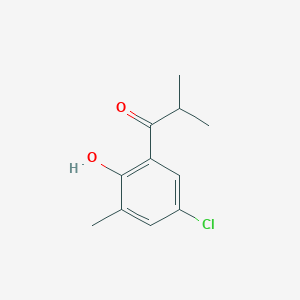
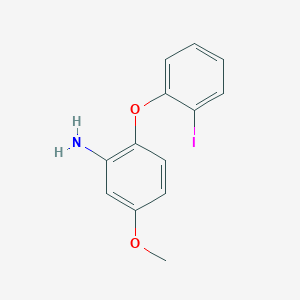
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
